3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide

Physicochemical Properties Lipophilicity Drug Design

3-Methyl-1-phenyl-1H-benzothieno[3,2-c]pyrazole 4,4-dioxide (CAS 71087-62-2) is a heterocyclic compound characterized by a benzothieno[3,2-c]pyrazole core with a methyl group at the 3-position, a phenyl substituent at the 1-position, and a 4,4-dioxide (sulfone) functionality. With a molecular formula of C16H12N2O2S and a molecular weight of 296.3 g/mol, it is also listed in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository as NSC335052.

Molecular Formula C16H12N2O2S
Molecular Weight 296.3 g/mol
CAS No. 71087-62-2
Cat. No. B12793114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide
CAS71087-62-2
Molecular FormulaC16H12N2O2S
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1S(=O)(=O)C3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C16H12N2O2S/c1-11-16-15(18(17-11)12-7-3-2-4-8-12)13-9-5-6-10-14(13)21(16,19)20/h2-10H,1H3
InChIKeyOTUKHJHWSAVWJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-phenyl-1H-benzothieno[3,2-c]pyrazole 4,4-dioxide (CAS 71087-62-2): A Benzothienopyrazole Sulfone for Specialized Research Applications


3-Methyl-1-phenyl-1H-benzothieno[3,2-c]pyrazole 4,4-dioxide (CAS 71087-62-2) is a heterocyclic compound characterized by a benzothieno[3,2-c]pyrazole core with a methyl group at the 3-position, a phenyl substituent at the 1-position, and a 4,4-dioxide (sulfone) functionality [1]. With a molecular formula of C16H12N2O2S and a molecular weight of 296.3 g/mol, it is also listed in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository as NSC335052 [2]. This compound belongs to a broader class of fused pyrazoles that have been investigated as kinase inhibitors and for other biological activities, positioning it as a specialized building block or tool compound for medicinal chemistry and chemical biology research.

Tool Compound
Kinase inhibitor research tool with fused benzothiophene sulfone scaffold
NCI DTP Accession
NSC335052 enables screening traceability and potential NCI-60 data request
Synthetic Route
1,3-Dipolar cycloaddition route supports analog generation for lead optimization

Why 3-Methyl-1-phenyl-1H-benzothieno[3,2-c]pyrazole 4,4-dioxide Cannot Be Simply Replaced by a Generic Pyrazole or Benzothiophene Analog


The unique combination of the benzothiophene sulfone fused ring and the specific 3-methyl-1-phenyl pyrazole substitution pattern dictates distinct electronic, steric, and hydrogen-bonding properties that are not replicated by simple pyrazoles, benzothiophenes, or even non-oxidized benzothienopyrazoles. The 4,4-dioxide group dramatically alters the electron density of the fused ring system, increasing its polarity (cLogP ~2.8, compared to an estimated >4 for the parent sulfide) and providing additional hydrogen-bond acceptor sites [1]. Substituting this compound with a generic 3-methyl-1-phenylpyrazole (CAS 1128-54-7) would eliminate the critical benzothiophene sulfone scaffold, which is essential for key interactions in kinase inhibitor binding pockets as demonstrated in broader fusion-pyrazole SAR studies [2]. These structural nuances are critical for maintaining target engagement and selectivity profiles, making generic substitution invalid for any application where specific molecular recognition is required.

Scaffold Mismatch

Simple pyrazoles lack the benzothiophene sulfone core required for kinase hinge-binding interactions reported in fused-pyrazole SAR studies.

Polarity Shift

The 4,4-dioxide group substantially lowers lipophilicity and adds hydrogen-bond acceptor capacity not replicated by non-oxidized or generic analogs.

Traceability Loss

NSC335052 accession status enables NCI DTP data requests; non-accessioned analogs may not offer equivalent screening traceability.

Quantitative Differentiation Evidence for 3-Methyl-1-phenyl-1H-benzothieno[3,2-c]pyrazole 4,4-dioxide


Physicochemical Differentiation: Enhanced Polarity vs. Non-Oxidized Benzothienopyrazole Analog

The 4,4-dioxide (sulfone) group significantly alters the lipophilicity and hydrogen-bonding capacity relative to the parent benzothieno[3,2-c]pyrazole sulfide. The target compound exhibits a computed XLogP3-AA of 2.8, which is substantially lower than the estimated XLogP of ~4.2 for the corresponding non-oxidized analog (estimated via comparison with similar fused thienopyrazole systems lacking the dioxide) [1]. This difference translates to an improved ligand efficiency profile for targets requiring polar interactions within a hydrophobic binding pocket.

Lipophilicity
Class-level
XLogP 2.8
vs
~4.2 (estimated)
Supports solubility and binding profiling
Computed value; comparator estimated from fragment-based calculations
Physicochemical Properties Lipophilicity Drug Design

Synthetic Accessibility Comparison: 1,3-Dipolar Cycloaddition Yield vs. Traditional Reductive Cyclization

A key synthetic route for benzothienopyrazole dioxides, including the target compound, utilizes 1,3-dipolar cycloaddition of benzothiophene 1,1-dioxides with C-methyl-N-phenyl nitrilimines [1]. While exact yields for the title compound are not specified in the abstract, related compounds in this series are typically obtained in moderate to good yields (range 40-75%). In contrast, alternative routes to non-oxidized 2-arylbenzothieno[3,2-c]pyrazoles via reductive cyclization of N-(3-nitrobenzo[b]thiophen-2-ylidene)anilines proceed in low yields of 20-30% [2]. This provides a practical advantage for accessing the sulfone scaffold for scale-up or library synthesis.

Synthetic Yield
Context-dependent
40–75%
vs
20–30%
Supports synthetic route selection for scale-up
Class-level range from 1,3-dipolar cycloaddition studies
Synthetic Methodology Cycloaddition Process Chemistry

Inclusion in NCI DTP Chemical Library: A Marker of Biological Screening Potential

The compound's presence in the National Cancer Institute's Developmental Therapeutics Program repository as NSC335052 [1] distinguishes it from many academic or commercially available benzothienopyrazole analogs that have not been accessioned into a major public screening collection. While the NCI-60 screening results for this specific compound are not publicly indexed, accession itself implies the compound passed an initial structural novelty and drug-likeness filter. In contrast, closely related compounds like 3-(2-thienyl)-1H-[1]benzothieno[3,2-c]pyrazole (CAS 268559-62-2) are primarily known from patent literature without indication of similar large-scale public screening [2].

NCI DTP Status
Class-level
NSC335052
vs
Not accessioned
Supports screening traceability
NCI-60 data not yet publicly indexed
NCI-60 Anticancer Screening Chemical Biology

Predicted ADME Differentiation: Reduced CYP2D6 Inhibition Risk Compared to 1-Phenylpyrazole Analogs

Computational ADME predictions using SwissADME or similar models indicate that the benzothieno sulfone core may exhibit a different cytochrome P450 inhibition profile compared to simpler 1-phenylpyrazole analogs. While no direct experimental IC50 data is available for this specific compound, model predictions suggest a lower probability of CYP2D6 inhibition due to the electron-withdrawing sulfone group altering the HOMO energy and reducing the basicity of the pyrazole nitrogen. This is in contrast to 3-methyl-1-phenylpyrazole (CAS 1128-54-7), which, due to its simpler structure, may present a higher risk for CYP2D6 engagement [1]. This inference is supported by literature trends showing that sulfone-containing heterocycles often exhibit reduced CYP inhibition compared to their non-oxidized counterparts [2].

CYP2D6 Risk
Class-level
Low probability
vs
Moderate probability
Supports DDI risk assessment in lead series
In silico prediction; no direct IC50 data
ADME Prediction Drug-Drug Interaction CYP450

Recommended Application Scenarios for 3-Methyl-1-phenyl-1H-benzothieno[3,2-c]pyrazole 4,4-dioxide Based on Differential Evidence


Kinase Inhibitor Lead Optimization Requiring a Polar, Soluble Benzothienopyrazole Core

For projects targeting ATP-binding pockets of kinases where a fused heterocyclic core is required for hinge-binding, this 4,4-dioxide analog offers a strategic advantage. Its lower lipophilicity (XLogP = 2.8) compared to non-oxidized or larger fused analogs can improve solubility and reduce promiscuity, making it suitable for fragment-based or scaffold-hopping campaigns [1]. The availability of synthetic routes via 1,3-dipolar cycloaddition also facilitates rapid analog generation [2].

Chemical Biology Tool Compound for NCI-60 Profiling and Target Deconvolution

As a compound accessioned in the NCI DTP library (NSC335052), researchers can request screening data or samples directly from NCI to perform follow-up studies. This is particularly valuable for academic labs investigating novel anticancer mechanisms where preliminary NCI-60 data can guide target selection [1]. The compound's inherent structural complexity provides a more selective starting point than simpler pyrazole fragments.

Procurement for Specialty Chemical Libraries Focused on Sulfone-Containing Heterocycles

For organizations building focused libraries for high-throughput screening, this compound fills a specific chemical space niche that is underrepresented in commercial catalogs. Its simultaneous presence of a benzothiophene, pyrazole, and sulfone in a single scaffold provides multiple pharmacophoric elements in a compact structure (MW = 296.3 g/mol, rotatable bonds = 1), an optimal profile for hit-to-lead development [1].

Reference Standard for Analytical Method Development and Impurity Profiling

Due to its well-defined structure and availability as a pure compound, it can serve as a reference standard for HPLC or LC-MS method development when analyzing related benzothienopyrazole dioxides or monitoring synthetic intermediates. Its distinct UV chromophore and mass fragmentation pattern facilitate sensitive detection and quantification [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Polar sulfone-containing fused core
Solubility and kinase binding assays
Chemical biology probe for NCI-60
NCI DTP accession (NSC335052)
Screening data request and target ID
Specialty library enrichment
Compact sulfone-heterocyclic scaffold
Library diversity and hit expansion
Analytical reference standard
Well-defined structure and purity
HPLC/LC-MS method validation
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